molecular formula C17H15NO5 B5410444 5-(anilinocarbonyl)-1,3-phenylene diacetate

5-(anilinocarbonyl)-1,3-phenylene diacetate

Cat. No.: B5410444
M. Wt: 313.30 g/mol
InChI Key: UFCWIOPVYIOWJM-UHFFFAOYSA-N
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Description

In general, a compound with the name “5-(anilinocarbonyl)-1,3-phenylene diacetate” would likely contain an aniline (a primary aromatic amine), a carbonyl group (C=O), and an acetate group (CH3COO-). The exact structure and properties would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of a compound like this would likely involve reactions that introduce the aniline, carbonyl, and acetate groups. This could involve reactions such as acylation (to introduce the carbonyl group) and esterification (to introduce the acetate group) .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of the aniline, carbonyl, and acetate groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would be influenced by the presence of the aniline, carbonyl, and acetate groups. For example, the aniline group could undergo reactions such as diazotization, while the carbonyl group could undergo reactions such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the presence of functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This would depend on the specific biological target of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific protein to modulate its activity .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment. Information on the safety and hazards of a specific compound is typically provided in its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in areas such as medicine or materials science, investigating its mechanism of action, or developing new methods for its synthesis .

Properties

IUPAC Name

[3-acetyloxy-5-(phenylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11(19)22-15-8-13(9-16(10-15)23-12(2)20)17(21)18-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCWIOPVYIOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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